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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethyl alcohol

Cat. No.: B1293700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-(3,4-

Dimethoxyphenyl)ethanol, a key intermediate in various synthetic pathways. For comparative

analysis, spectral data for structurally related compounds, 2-(4-Methoxyphenyl)ethanol and 3,4-

Dimethoxy-α-methylbenzyl alcohol, are also presented. This document is intended to serve as

a valuable resource for the identification, characterization, and quality control of 2-(3,4-

Dimethoxyphenyl)ethanol in a research and development setting.

Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained for 2-(3,4-

Dimethoxyphenyl)ethanol and two commercially available alternatives.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

2-(3,4-

Dimethoxyphenyl

)ethanol

6.81 d 8.1 Ar-H

6.78 d 1.8 Ar-H

6.75 dd 8.1, 1.8 Ar-H

3.86 s - -OCH₃

3.85 s - -OCH₃

3.81 t 6.5 -CH₂OH

2.79 t 6.5 Ar-CH₂-

1.55 s (br) - -OH

2-(4-

Methoxyphenyl)e

thanol

7.14 d 8.6 Ar-H

6.85 d 8.6 Ar-H

3.79 s - -OCH₃

3.79 t 6.5 -CH₂OH

2.80 t 6.5 Ar-CH₂-

1.60 s (br) - -OH

3,4-Dimethoxy-α-

methylbenzyl

alcohol

6.87 d 1.9 Ar-H

6.82 d 8.1 Ar-H

6.79 dd 8.1, 1.9 Ar-H

4.80 q 6.4 -CH(OH)-
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3.87 s - -OCH₃

3.86 s - -OCH₃

1.85 s (br) - -OH

1.44 d 6.4 -CH₃

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

2-(3,4-

Dimethoxyphenyl)ethanol
148.9 Ar-C

147.4 Ar-C

131.5 Ar-C

120.8 Ar-CH

111.9 Ar-CH

111.2 Ar-CH

63.8 -CH₂OH

55.9 -OCH₃

55.8 -OCH₃

38.9 Ar-CH₂-

2-(4-Methoxyphenyl)ethanol 158.1 Ar-C

130.8 Ar-C

129.8 Ar-CH

113.9 Ar-CH

63.7 -CH₂OH

55.2 -OCH₃

38.3 Ar-CH₂-

3,4-Dimethoxy-α-methylbenzyl

alcohol
148.9 Ar-C

148.4 Ar-C

137.9 Ar-C

118.2 Ar-CH

109.9 Ar-CH
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108.9 Ar-CH

70.6 -CH(OH)-

55.9 -OCH₃

55.8 -OCH₃

25.1 -CH₃

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound
Major Absorption Bands
(cm⁻¹)

Functional Group
Assignment

2-(3,4-

Dimethoxyphenyl)ethanol
3401 (br) O-H stretch

2934, 2865 C-H stretch (aliphatic)

1592, 1516 C=C stretch (aromatic)

1264, 1157, 1028 C-O stretch

2-(4-Methoxyphenyl)ethanol[1] 3350 (br) O-H stretch

2930, 2860 C-H stretch (aliphatic)

1610, 1510 C=C stretch (aromatic)

1245, 1035 C-O stretch

3,4-Dimethoxy-α-methylbenzyl

alcohol
3386 (br) O-H stretch

2964, 2867 C-H stretch (aliphatic)

1593, 1511 C=C stretch (aromatic)

1264, 1139, 1027 C-O stretch

Table 4: Mass Spectrometry (Electron Ionization) Data Comparison
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-(3,4-

Dimethoxyphenyl)ethanol
182 152, 137, 107, 77

2-(4-Methoxyphenyl)ethanol[2] 152 121, 107, 91, 77

3,4-Dimethoxy-α-methylbenzyl

alcohol
182 167, 139, 111, 93, 77

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.
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Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00

ppm for ¹H and ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or

sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile

solvent (e.g., dichloromethane or acetone) and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the clean salt plate.

Mount the sample plate in the spectrometer and collect the sample spectrum.

The final spectrum is presented in terms of transmittance or absorbance over a range of

4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or

coupled with a gas chromatography (GC) system.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
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Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The relative

abundances of the ions are plotted against their m/z values to generate the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of an organic compound like 2-(3,4-Dimethoxyphenyl)ethanol.

Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Reporting

Purification of Compound

Dissolution in Deuterated Solvent/Volatile Solvent NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Comparison with Alternatives

Comprehensive Analysis Report
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Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis and comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

2. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-(3,4-
Dimethoxyphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293700#spectral-data-comparison-for-2-3-4-
dimethoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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